Netropsin

DNA Minor Groove Binder Binding Affinity Mass Spectrometry

Choose Netropsin for unmatched DNA minor groove binding. Ranked #1 among MGBs (Netropsin > Distamycin A > DAPI > Hoechst 33258 > Berenil) with exclusive 1:1 stoichiometry—eliminating Distamycin A's confounding 2:1 binding. The definitive ligand for high-resolution DNase I footprinting of AT-rich regions. Distinct functional profile: IC90 200 µM topo II catalytic inhibition with minimal topo I cleavable complex induction for mechanistic uncoupling studies. Validated in vivo in murine endotoxemia (25 mg/kg) with defined LD50 values (17 mg/kg i.v.; 70 mg/kg s.c.). Supplied as dihydrochloride salt, ≥98% HPLC purity.

Molecular Formula C18H26N10O3
Molecular Weight 430.5 g/mol
CAS No. 18133-22-7
Cat. No. B231845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetropsin
CAS18133-22-7
SynonymsCongocidine
Hydrochloride, Netropsin
IA-887
Netropsin
Netropsin Hydrochloride
Sinanomycin
T-1384
Molecular FormulaC18H26N10O3
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl
InChIInChI=1S/C18H26N10O3/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24)
InChIKeyIDBIFFKSXLYUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Netropsin CAS 18133-22-7: A High-Purity Minor Groove Binder for AT-Selective DNA Studies and Antimicrobial Research


Netropsin (CAS 18133-22-7), also known as congocidine or sinanomycin, is a basic oligopeptide antibiotic produced by Streptomyces netropsis that binds non-intercalatively to the minor groove of double-stranded DNA with pronounced selectivity for AT-rich sequences [1]. As a prototypical minor groove binder (MGB), it inhibits topoisomerase catalytic activity, disrupts DNA-protein interactions, and exhibits both antibacterial and antiviral properties [2]. Commercial preparations are typically supplied as the dihydrochloride salt with HPLC-verified purity ≥98% [3].

Why Generic Substitution Among Minor Groove Binders Fails: The Case for Netropsin-Specific Procurement


Despite sharing a common AT-selective minor groove binding mechanism, compounds such as distamycin A, Hoechst 33258, DAPI, and berenil exhibit substantial differences in binding affinity, stoichiometry, sequence discrimination, and functional biological outcomes that preclude interchangeable use in experimental protocols [1]. For instance, the relative DNA binding affinity scale established via electrospray ionization mass spectrometry follows netropsin > distamycin A > DAPI > Hoechst 33258 > berenil, demonstrating that netropsin possesses the strongest binding among this class [2]. Furthermore, these ligands diverge markedly in their capacity to induce topoisomerase I-cleavable complexes, with netropsin showing the lowest efficiency (Hoechst 33258 >> distamycin A > berenil > netropsin), a functional distinction uncorrelated with DNA binding strength [3]. Such quantitative and functional disparities mean that substituting netropsin with an alternative MGB in a designed experiment will fundamentally alter the binding equilibrium, stoichiometry, and downstream biological readout.

Quantitative Differentiation of Netropsin CAS 18133-22-7: Binding Affinity, Stoichiometry, Antimicrobial Spectrum, and In Vivo Efficacy


Relative DNA Binding Affinity Ranking by ESI-MS Competition Assays

Electrospray ionization mass spectrometry (ESI-MS) competition experiments demonstrate that netropsin exhibits the highest relative binding affinity among five AT-selective minor groove binders for a double-stranded oligonucleotide, with the affinity scale established as netropsin > distamycin A > DAPI > Hoechst 33258 > berenil [1]. This ranking was derived from two-by-two competition experiments where relative intensities in mass spectra reflect solution-phase composition, assuming comparable ionization efficiencies [1]. The superior binding of netropsin is consistent with its higher association constant (Ka = 4.9 × 10⁵ M⁻¹ for poly(dA)·poly(dT) DNA) relative to distamycin A (Ka ≈ 3 × 10⁵ M⁻¹ under comparable conditions) [2].

DNA Minor Groove Binder Binding Affinity Mass Spectrometry AT-Selectivity

Binding Stoichiometry: 1:1 Complex Formation Versus Multi-Ligand Occupancy

Netropsin exclusively forms a 1:1 ligand:DNA complex under ESI-MS conditions, whereas distamycin A exhibits a preferential 2:1 stoichiometry (2:1 > 1:1) and both Hoechst 33258 and DAPI show 1:1 > 2:1 binding [1]. This stoichiometric distinction reflects netropsin's unique structural properties—specifically its N-terminal guanidinium and C-terminal propionamidinium moieties—that dictate single-site occupancy within the minor groove [1]. Netropsin's binding cooperativity on a 12-mer DNA with two potential sites has been demonstrated, but only under specific conditions, whereas distamycin A readily accommodates dimeric binding at AT-rich tracts [2].

Stoichiometry Drug-DNA Interaction Cooperativity Minor Groove Binding

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Against Gram-Positive and Gram-Negative Pathogens

Netropsin demonstrates broad-spectrum antibacterial activity with defined minimum inhibitory concentration (MIC) values against clinically relevant strains: Staphylococcus aureus (MIC = 5 µg/mL), Salmonella typhosa (MIC = 10 µg/mL), Klebsiella pneumoniae (MIC = 10 µg/mL), and Aerobacter aerogenes (MIC = 5 µg/mL) [1]. While distamycin A also exhibits antibacterial activity, netropsin's MIC values against S. aureus (5 µg/mL) are comparable to or lower than those reported for distamycin A against the same organism (MIC = 8-16 µg/mL in analogous assays) [2]. Netropsin's antibacterial spectrum encompasses both Gram-positive and Gram-negative organisms, a breadth not uniformly shared among MGB-class compounds [1].

Antibacterial MIC Gram-positive Gram-negative Antimicrobial Spectrum

Antiviral Activity: Inhibition of Vaccinia Virus Plaque Formation

Netropsin at a concentration of 75 µg/mL completely inhibits viral plaque formation in BS-C-1 host cells infected with either Shope fibroma virus or vaccinia virus [1]. In contrast, distamycin A requires approximately 100-150 µg/mL to achieve comparable plaque reduction in analogous vaccinia virus assays, indicating netropsin's superior antiviral potency against poxviruses [2]. Furthermore, dimeric derivatives of netropsin demonstrate enhanced antiviral activity against herpes simplex virus type I (HSV-1) relative to the monomeric parent compound, though netropsin itself does not exhibit significant anti-HSV-1 activity, highlighting the specific viral spectrum of the native molecule [3].

Antiviral Vaccinia Virus Poxvirus Plaque Assay

In Vivo Efficacy: Increased Survival in Murine Endotoxemia Model

Administration of netropsin at a dose of 25 mg/kg significantly improves survival in a mouse model of lipopolysaccharide (LPS)-induced endotoxemia [1]. The mechanism involves attenuation of NOS2 (inducible nitric oxide synthase) induction through disruption of HMGA1 DNA binding to the core NOS2 promoter, a pathway distinct from its direct antimicrobial effects [1]. In contrast, distamycin A exhibits no comparable protective effect in endotoxemia models at equivalent doses, and Hoechst 33258 demonstrates pronounced host toxicity that precludes in vivo survival studies [2]. Netropsin's LD50 values in mice are 17 mg/kg (i.v.), 70 mg/kg (s.c.), and >300 mg/kg (orally), defining a therapeutic window for experimental applications [3].

In Vivo Endotoxemia Sepsis Survival HMGA1 NOS2

Topoisomerase II Inhibition: IC90 and Cleavable Complex Interference

Netropsin inhibits topoisomerase II catalytic activity with an IC90 of 200 µM in cell-free assays, and disrupts teniposide-induced DNA-protein crosslinks in nuclei from 935.1 mouse fibrosarcoma cells with an IC50 of 65 µM [1]. Among MGB-class compounds, the order of efficiency for inducing topoisomerase I-cleavable complexes is Hoechst 33258 >> distamycin A > berenil > netropsin, placing netropsin as the least efficient inducer of these potentially genotoxic DNA lesions [2]. This functional dissociation between DNA binding strength and topoisomerase I poisoning suggests that netropsin's topoisomerase inhibition operates through a distinct mechanism that minimizes cleavable complex stabilization [2].

Topoisomerase II IC90 DNA Cleavage Cell-Free Assay

Evidence-Backed Application Scenarios for Netropsin CAS 18133-22-7


DNA Footprinting and AT-Rich Sequence Mapping Studies

Netropsin's superior binding affinity (rank #1 among five MGBs) and exclusive 1:1 stoichiometry make it the preferred ligand for DNase I footprinting experiments designed to identify and characterize AT-rich regions in DNA [1]. Unlike distamycin A, which introduces confounding 2:1 binding at high occupancy sites, netropsin's consistent 1:1 binding simplifies quantitative analysis of protection patterns [2]. Researchers mapping transcription factor binding sites or chromatin accessibility in AT-rich promoter regions should select netropsin to achieve maximal footprint resolution with minimal ligand concentration [1].

Antimicrobial Susceptibility Testing and Antibiotic Discovery Screening

Netropsin's well-defined MIC profile against S. aureus (5 µg/mL), S. typhosa (10 µg/mL), K. pneumoniae (10 µg/mL), and A. aerogenes (5 µg/mL) establishes it as a reproducible positive control for antimicrobial susceptibility assays and a benchmark for evaluating novel DNA-targeted antibiotics [1]. Its activity against both Gram-positive and Gram-negative organisms provides a broad-spectrum reference standard [1]. Additionally, netropsin's superior anti-vaccinia virus potency (complete plaque inhibition at 75 µg/mL) relative to distamycin A makes it the compound of choice for poxvirus antiviral screening programs [2].

In Vivo Inflammation and Sepsis Research Involving HMGA1/NOS2 Signaling

Netropsin is the only MGB-class compound with validated in vivo efficacy in murine endotoxemia models, where 25 mg/kg administration significantly improves survival by disrupting HMGA1 binding to the NOS2 promoter [1]. Investigators studying the role of HMGA1 architectural transcription factors in inflammatory gene regulation should procure netropsin specifically, as alternative MGBs (distamycin A, Hoechst 33258) either lack efficacy or exhibit prohibitive toxicity in comparable in vivo settings [2]. The defined LD50 values (17 mg/kg i.v.; 70 mg/kg s.c.; >300 mg/kg oral) enable rational dose selection for experimental protocols [3].

Topoisomerase Mechanism Dissection and Catalytic Inhibition Studies

Researchers investigating topoisomerase II catalytic inhibition without the confounding variable of cleavable complex poisoning should select netropsin based on its distinct functional profile: IC90 of 200 µM for topoisomerase II catalytic inhibition coupled with the lowest efficiency among MGBs for inducing topoisomerase I-cleavable complexes [1]. This uncoupling of DNA binding from topoisomerase poisoning contrasts sharply with Hoechst 33258 and distamycin A, which are potent cleavable complex inducers [2]. Netropsin therefore serves as an essential tool compound for dissecting catalytic versus poisoning mechanisms of topoisomerase inhibition [1].

Technical Documentation Hub

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